![molecular formula C12H13N5O2 B2584719 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide CAS No. 1797158-55-4](/img/structure/B2584719.png)
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is related to Bortezomib , a therapeutic proteasome inhibitor used for the treatment of cancers. Bortezomib is a modified dipeptidyl boronic acid, indicated for the treatment of relapsed multiple myeloma and mantle cell lymphoma . It inhibits the mammalian 26S proteasome, which is important in regulating the intracellular concentration of specific proteins to maintain homeostasis within cells .
Scientific Research Applications
Synthesis of Metal Complexes
This compound can be used to synthesize divalent metal complexes. These complexes have been evaluated for their bactericidal and fungicidal properties .
Antimicrobial Activities
The compound has been associated with antimicrobial activities. It has been used in research studies to synthesize and characterize divalent metal complexes and evaluate them for bactericidal and fungicidal properties .
Antitubercular Agents
The compound has been used in the synthesis of hybrid compounds that have shown efficacy against the Mycobacterium tuberculosis H37Rv strain. These compounds have been screened in vitro for their efficacy via the MABA assay .
Antibacterial and Antifungal Properties
Some of the synthesized compounds have displayed significant antibacterial activity, while others have demonstrated significant antifungal activity .
Cytotoxicity Evaluation
The most potent compounds synthesized using this compound have been evaluated for their potential cytotoxicity to the Vero cell line via the MTT assay .
In Silico Studies
In silico studies have been conducted on these target molecules to better understand their action mechanisms. The in silico investigations suggest that the target enzyme involved in the action of the compounds may be DprE1 .
Mechanism of Action
properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c18-12(11-6-13-2-3-14-11)16-9-5-15-17(7-9)10-1-4-19-8-10/h2-3,5-7,10H,1,4,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKXXVFNJCAWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.